molecular formula C21H21ClN2O2 B11220064 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11220064
M. Wt: 368.9 g/mol
InChI Key: AKIBNRDPGXHCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a chloro-substituted carbazole ring and a methoxyphenylacetamide moiety. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Carbazole Ring: The carbazole ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Acylation: The acylation of the carbazole ring with 2-(4-methoxyphenyl)acetic acid or its derivatives can be carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide: Lacks the methoxy group on the phenyl ring.

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-fluorophenyl)acetamide: Contains a fluoro group instead of a methoxy group on the phenyl ring.

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the chloro-substituted carbazole ring and the methoxyphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21ClN2O2/c1-26-14-10-8-13(9-11-14)12-19(25)23-18-7-3-5-16-15-4-2-6-17(22)20(15)24-21(16)18/h2,4,6,8-11,18,24H,3,5,7,12H2,1H3,(H,23,25)

InChI Key

AKIBNRDPGXHCNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.